

## An In-Depth Technical Guide to DS39201083 Sulfate: A Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | DS39201083 sulfate |           |
| Cat. No.:            | B1192660           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DS39201083 sulfate** is a novel, potent analgesic agent derived from the natural indole alkaloid, conolidine.[1][2] Chemically identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this compound has demonstrated significant analgesic properties in preclinical models of pain.[1] A key characteristic of **DS39201083 sulfate** is its mechanism of action, which is distinct from traditional opioids as it exhibits no agonist activity at the mu ( $\mu$ ) opioid receptor.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on **DS39201083 sulfate**, including its analgesic efficacy and experimental protocols, to support further research and development.

#### Introduction

The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain therapeutics.[2] Natural products have historically been a rich source of novel pharmacological agents. Conolidine, an indole alkaloid isolated from the stem bark of Tabernaemontana divaricata, has been identified as a promising non-opioid analgesic.[2] **DS39201083 sulfate** is a synthetic derivative of conolidine, developed to enhance its analgesic potency.[1][2] This document collates the published preclinical findings on **DS39201083 sulfate**, presenting a detailed analysis of its analgesic effects and the methodologies used in its initial evaluation.



#### **Chemical and Physical Properties**

- Chemical Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt
- Synonyms: **DS39201083 sulfate**, DS-39201083
- Molecular Formula: C16H18N2O · H2SO4
- Appearance: Not specified in available literature.
- Solubility: Not specified in available literature.

## **Preclinical Pharmacology**

The analgesic potential of **DS39201083 sulfate** has been evaluated in established murine models of pain: the acetic acid-induced writhing test and the formalin test.

#### **Analgesic Efficacy**

The following tables summarize the quantitative data from in vivo studies.

Table 1: Analgesic Activity of **DS39201083 Sulfate** in the Acetic Acid-Induced Writhing Test in Mice

| Compound           | Dose (mg/kg, s.c.) | Mean Number of<br>Writhing ± SEM | Inhibition (%) |
|--------------------|--------------------|----------------------------------|----------------|
| Vehicle            | -                  | 35.8 ± 2.6                       | -              |
| DS39201083 sulfate | 1                  | 16.8 ± 3.4                       | 53             |
| DS39201083 sulfate | 3                  | 7.8 ± 2.1                        | 78             |
| DS39201083 sulfate | 10                 | 1.8 ± 0.8                        | 95             |
| ED50               | 1.2                | -                                | -              |

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.



Table 2: Analgesic Activity of **DS39201083 Sulfate** in the Formalin Test in Mice

| Compound           | Dose (mg/kg, s.c.) | Licking Time (s) ±<br>SEM (Phase 1: 0-10<br>min) | Licking Time (s) ±<br>SEM (Phase 2: 10-<br>45 min) |
|--------------------|--------------------|--------------------------------------------------|----------------------------------------------------|
| Vehicle            | -                  | 58.6 ± 4.9                                       | 198.4 ± 24.5                                       |
| DS39201083 sulfate | 3                  | 35.8 ± 6.2                                       | 105.6 ± 28.7                                       |
| DS39201083 sulfate | 10                 | 18.4 ± 4.5                                       | 45.8 ± 15.1                                        |
| DS39201083 sulfate | 30                 | 8.6 ± 2.9                                        | 15.6 ± 8.2                                         |
| ED50               | -                  | 4.8                                              | 7.8                                                |

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.

#### **Mechanism of Action**

A key feature of **DS39201083 sulfate** is its lack of activity at the mu-opioid receptor, a characteristic that distinguishes it from morphine and other opioid analgesics.

Table 3: Mu-Opioid Receptor Agonist Activity

| Compound                 | EC <sub>50</sub> (nM) |
|--------------------------|-----------------------|
| DAMGO (standard agonist) | 1.9                   |
| DS39201083 sulfate       | >10000                |

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.

The precise molecular target and signaling pathway responsible for the analgesic effects of **DS39201083 sulfate** have not yet been fully elucidated and remain an area for future investigation.



#### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the evaluation of **DS39201083 sulfate**.

#### **Acetic Acid-Induced Writhing Test**

This model is used to evaluate peripherally acting analgesics.

- Animals: Male ddY mice (5 weeks old).
- Procedure:
  - DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).
  - 30 minutes after drug administration, 0.7% acetic acid solution in saline was injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
  - Immediately after the acetic acid injection, mice were placed in an observation box.
  - The number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
- Data Analysis: The percentage of inhibition was calculated using the formula: [(C T) / C] × 100, where C is the mean number of writhes in the vehicle-treated group and T is the mean number of writhes in the drug-treated group. The ED<sub>50</sub> value was calculated by linear regression analysis.

#### **Formalin Test**

This model assesses the response to a persistent inflammatory pain stimulus and can differentiate between neurogenic (Phase 1) and inflammatory (Phase 2) pain.

- Animals: Male ddY mice (5 weeks old).
- Procedure:
  - DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).



- $\circ$  30 minutes after drug administration, 20  $\mu$ L of 2% formalin solution in saline was injected subcutaneously into the plantar surface of the right hind paw.
- Mice were immediately placed in a transparent observation chamber.
- The cumulative time spent licking the injected paw was recorded in two phases: Phase 1
   (0-10 minutes post-formalin injection) and Phase 2 (10-45 minutes post-formalin injection).
- Data Analysis: The ED<sub>50</sub> values for each phase were calculated from the dose-response curves.

#### **Mu-Opioid Receptor Agonist Assay**

This in vitro assay determines the functional activity of the compound at the human mu-opioid receptor.

- Assay Type: GTPyS binding assay.
- Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor.
- Procedure:
  - Membrane preparations from the CHO cells were incubated with various concentrations of DS39201083 sulfate.
  - The standard mu-opioid receptor agonist, DAMGO, was used as a positive control.
  - The binding of [35S]GTPγS to the cell membranes was measured to determine the level of G-protein activation upon receptor stimulation.
- Data Analysis: The EC<sub>50</sub> value, representing the concentration of the compound that elicits 50% of the maximal response, was calculated. An EC<sub>50</sub> value greater than 10,000 nM indicates a lack of significant agonist activity.

# Visualizations Experimental Workflow for Analgesic Evaluation



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Conolidine: A Novel Plant Extract for Chronic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to DS39201083 Sulfate: A Novel Non-Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192660#what-is-ds39201083-sulfate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com